Bienvenue dans la boutique en ligne BenchChem!

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide

Adenosine A1 receptor Radioligand binding Structure-activity relationship

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide (CAS 102587-84-8) is a 1,3-dipropyl-8-phenylxanthine derivative that functions as an adenosine receptor antagonist. With a molecular formula of C₁₈H₂₁N₅O₃ and a molecular weight of 355.39 g/mol, this compound belongs to the class of functionalized congeners of 1,3-dipropyl-8-phenylxanthine, distinguished by a para-carboxamide substituent on the 8-phenyl ring.

Molecular Formula C18H21N5O3
Molecular Weight 355.4 g/mol
CAS No. 102587-84-8
Cat. No. B14080504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide
CAS102587-84-8
Molecular FormulaC18H21N5O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C18H21N5O3/c1-3-9-22-16-13(17(25)23(10-4-2)18(22)26)20-15(21-16)12-7-5-11(6-8-12)14(19)24/h5-8H,3-4,9-10H2,1-2H3,(H2,19,24)(H,20,21)
InChIKeyOSNDCSGQAUQGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide (CAS 102587-84-8): Procurement-Relevant Identity and Pharmacological Class


4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide (CAS 102587-84-8) is a 1,3-dipropyl-8-phenylxanthine derivative that functions as an adenosine receptor antagonist [1]. With a molecular formula of C₁₈H₂₁N₅O₃ and a molecular weight of 355.39 g/mol, this compound belongs to the class of functionalized congeners of 1,3-dipropyl-8-phenylxanthine, distinguished by a para-carboxamide substituent on the 8-phenyl ring [2]. The compound exhibits nanomolar affinity at adenosine A1 and A2 receptors and serves as a versatile intermediate for the preparation of receptor probes, radioligands, and affinity chromatography matrices through its reactive carboxamide handle [3].

Why 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide Cannot Be Replaced by Another Xanthine Derivative in Procurement


Adenosine receptor antagonists within the 1,3-dipropyl-8-phenylxanthine class exhibit profound differences in receptor subtype selectivity, absolute affinity, and functionalization potential that preclude interchangeable use in research protocols [1]. The para-carboxamide substituent on the 8-phenyl ring of this compound confers a unique balance of A1/A2 affinity (Ki A1 = 7 nM; Ki A2 = 54–72 nM) that is distinct from the extreme A1 selectivity of DPCPX (A1/A2 ratio ≈ 740) [2] or the near-equal dual affinity of PD 115,199 (A1/A2 ratio ≈ 1.1) [3]. Moreover, the carboxamide functional group enables covalent conjugation to fluorophores, biotin, or solid supports without abolishing receptor binding—a capability absent in non-functionalized analogs such as 1,3-dipropyl-8-phenylxanthine itself [4]. Substituting this compound with a close analog would therefore alter both the pharmacological profile and the chemical derivatization potential of the experimental system.

Quantitative Differentiation Evidence: 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide vs. Closest Analogs


A1 Adenosine Receptor Affinity: Target Compound vs. 1,3-Dipropyl-8-phenylxanthine Parent Scaffold

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide exhibits a Ki of 7 nM at rat adenosine A1 receptors in CNS binding assays, representing a 2.5-fold reduction in affinity compared to the unsubstituted parent compound 1,3-dipropyl-8-phenylxanthine (Ki = 2.8 nM) [1]. This modest affinity cost is offset by the gain of a conjugation-competent carboxamide group, enabling downstream applications that the parent scaffold cannot support [2].

Adenosine A1 receptor Radioligand binding Structure-activity relationship

A2A Adenosine Receptor Affinity and A1/A2 Selectivity Profile vs. DPCPX (PD 116,948)

The target compound demonstrates Ki values of 54 nM at human platelet A2A receptors (adenylate cyclase inhibition assay) and 72 nM at rat striatal A2 receptors, yielding a calculated A1/A2 selectivity ratio of approximately 7.7–10.3 [1]. In contrast, DPCPX (8-cyclopentyl-1,3-dipropylxanthine) displays an A1 Ki of 0.46 nM and an A2 Ki of 330–340 nM, producing an A1/A2 selectivity ratio of approximately 717–740 [2]. The target compound is thus approximately 70–100-fold less A1-selective than DPCPX, making it pharmacologically distinct for experiments requiring balanced dual A1/A2 antagonism.

Adenosine A2A receptor Receptor subtype selectivity Functional antagonist profiling

A1/A2 Selectivity Balance vs. PD 115,199: A Non-Selective Reference Antagonist

PD 115,199 (N-[2-(dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide) exhibits near-equal affinity at A1 (Ki = 13.9 nM) and A2 receptors (Ki = 15.5 nM), yielding an A1/A2 selectivity ratio of approximately 1.1 [1]. The target compound, with an A1 Ki of 7 nM and an A2A Ki of 54 nM, demonstrates an A1/A2 ratio of approximately 7.7, indicating a moderate but meaningful A1 preference that is intermediate between the near-equipotent PD 115,199 and the highly A1-selective DPCPX [2].

Dual adenosine receptor antagonism PD 115,199 A1/A2 equipotency

Functionalization Potential via the 4-Carboxamide Handle vs. Non-Functionalized 1,3-Dipropyl-8-phenylxanthine

The 4-carboxamide substituent on the 8-phenyl ring of the target compound enables covalent attachment to fluorescent dyes, biotin, affinity resins, or radiolabeling precursors via standard amide coupling chemistry, a capability explicitly absent in 1,3-dipropyl-8-phenylxanthine (CAS 128784) [1]. The patent literature describes this compound as 'useful as an intermediate or as a precursor to provide, for example, a tritium-labeled version of 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine' [2]. This functionalized congener approach allows retention of nanomolar receptor affinity (A1 Ki = 7 nM) in the final conjugated product, whereas direct modification of the non-functionalized parent scaffold would require de novo synthesis and unpredictable affinity changes [3].

Chemical probe development Bioconjugation Functionalized congener approach

Potency Relative to Classical Xanthine Antagonists: Caffeine and Theophylline

The target compound (A1 Ki = 7 nM) is approximately 6,300-fold more potent at adenosine A1 receptors than caffeine (A1 Ki ≈ 44,000 nM) and approximately 1,200-fold more potent than theophylline (A1 Ki ≈ 8,500 nM) [1]. This potency differential is critical for experiments where millimolar concentrations of classical antagonists would produce confounding off-target effects, including phosphodiesterase inhibition [2]. At the A2A receptor, the target compound (Ki = 54 nM) similarly outperforms both caffeine and theophylline by orders of magnitude, enabling selective adenosine receptor blockade at concentrations that do not trigger phosphodiesterase-related artifacts [3].

Potency benchmarking Caffeine Theophylline Fold-selectivity improvement

Optimal Research and Procurement Application Scenarios for 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide


Synthesis of Fluorescent or Biotinylated Adenosine Receptor Probes

The 4-carboxamide group serves as a direct coupling point for amine-reactive fluorophores (e.g., BODIPY, fluorescein) or biotin via standard EDC/NHS chemistry, producing probe molecules that retain nanomolar receptor affinity (A1 Ki = 7 nM for the parent compound) [1]. This eliminates the need to empirically re-optimize receptor affinity after conjugation—a significant advantage over starting from 1,3-dipropyl-8-phenylxanthine, which lacks any reactive functional group and would require de novo synthesis of a functionalized derivative [2].

Radioligand Development via Tritiation of the Propyl Side Chains

The patent literature explicitly describes this compound as a precursor for tritium-labeled xanthine antagonists, exploiting the diallyl-to-dipropyl catalytic reduction strategy to introduce ³H at the N1 and N3 propyl groups [3]. The resulting [³H]-labeled antagonist retains the balanced A1/A2 affinity profile (A1 Ki ≈ 7 nM; A2 Ki ≈ 54–72 nM) and can be used in receptor autoradiography or saturation binding experiments where both A1 and A2 receptor populations must be simultaneously visualized [4].

Affinity Chromatography Resin Preparation for Adenosine Receptor Purification

The carboxamide handle allows direct immobilization onto amine-functionalized Sepharose or agarose beads, creating an affinity resin for the purification of adenosine A1 and A2 receptors from tissue homogenates [5]. The moderate A1/A2 selectivity ratio (~7.7–10.3) of the immobilized ligand enables a single column to capture both receptor subtypes, which can subsequently be resolved by differential elution—a workflow impractical with highly A1-selective ligands such as DPCPX (selectivity ratio ~740) that would predominantly retain only A1 receptors [6].

In Vitro Pharmacological Studies Requiring Balanced Dual A1/A2 Antagonism

In functional assays where both A1 and A2 adenosine receptors contribute to the measured physiological response—such as coronary vasodilation, platelet aggregation inhibition, or neurotransmitter release modulation—the target compound provides a single-agent solution with A1 Ki = 7 nM and A2A Ki = 54 nM [7]. This contrasts with the requirement for a mixture of DPCPX (to block A1) and a selective A2A antagonist (e.g., SCH 58261) when using highly subtype-selective tool compounds, reducing experimental complexity and eliminating potential drug-drug interaction artifacts in the assay system [8].

Quote Request

Request a Quote for 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.